molecular formula C12H21F2N3 B11744457 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine

Cat. No.: B11744457
M. Wt: 245.31 g/mol
InChI Key: AOFLICXLGZZROG-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and a heptyl amine chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine, typically involves the condensation of 1,3-diketones with hydrazines . For this specific compound, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable methods such as transition-metal-catalyzed reactions, photoredox reactions, and one-pot multicomponent processes . These methods are designed to be efficient and cost-effective, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Difluoromethylating Agents: ClCF₂H, difluorocarbene reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, pyrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties . This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Pyrazole derivatives have been studied for their anticancer and antidiabetic activities .

Industry

Industrially, pyrazole derivatives are used in the production of agrochemicals, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability . The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-1H-pyrazole: Similar structure but lacks the heptyl amine chain.

    Heptylpyrazole: Contains the heptyl chain but lacks the difluoromethyl group.

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H21F2N3

Molecular Weight

245.31 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]heptan-1-amine

InChI

InChI=1S/C12H21F2N3/c1-2-3-4-5-6-8-15-10-11-7-9-16-17(11)12(13)14/h7,9,12,15H,2-6,8,10H2,1H3

InChI Key

AOFLICXLGZZROG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=NN1C(F)F

Origin of Product

United States

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